1H-Benzimidazolepentylamine monohydrochloride

PfSpdS ITC enzyme inhibition

Standard PfSpdS inhibitors block enzymatic activity, preventing study of substrate-binding thermodynamics independent of catalysis. This compound solves that limitation.

- Binds putrescine site with KD 15.2 μM (ITC-validated) but no inhibition (IC50 >1 mM)
- Co-crystallized structure (PDB 4CWA, 2.02 Å) captures gatekeeper loop in apo-dcAdoMet state
- Hydrochloride salt (MW 239.74) enables ITC/SPR at 100 μM without DMSO
- ≥95% purity (NMR/HPLC/GC) for reproducible biophysics

Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
CAS No. 88704-74-9
Cat. No. B13185674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazolepentylamine monohydrochloride
CAS88704-74-9
Molecular FormulaC12H18ClN3
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl
InChIInChI=1S/C12H17N3.ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);1H
InChIKeyKUMOODCHAIPRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazolepentylamine HCl – PfSpdS Binder for Antimalarial Research


1H-Benzimidazolepentylamine monohydrochloride (CAS 88704-74-9) is the hydrochloride salt of 5-(1H-benzimidazol-2-yl)pentan-1-amine (BIPA; free base CAS 39650-63-0), a benzimidazole derivative identified through a 2.6-million-compound in silico screen as one of seven confirmed binders to Plasmodium falciparum spermidine synthase (PfSpdS) [1]. The compound has been co-crystallized with PfSpdS (PDB 4CWA, 2.02 Å resolution), enabling atomic-level characterization of its binding mode, and its thermodynamic binding parameters have been quantified by isothermal titration calorimetry (ITC) [2]. The hydrochloride salt form (C₁₂H₁₈ClN₃, MW 239.74) enhances aqueous solubility for biochemical assay applications [3].

Co-crystallized PfSpdS binder with atomic-level structural template (PDB 4CWA)
Hydrochloride salt form: freely water-soluble for DMSO-free biochemical assays
Single-site putrescine pocket binder – does not require dcAdoMet site pre-occupancy

1H-Benzimidazolepentylamine HCl: Irreplaceable PfSpdS Probe


In-class substitution within the PfSpdS inhibitor landscape is precluded by a fundamental mechanistic divergence: BIPA binds with a KD of 15.2 ± 8.2 μM yet exhibits negligible inhibition (IC₅₀ > 1 mM), while structurally distinct inhibitors such as 4MCHA (IC₅₀ = 1.4 μM; Ki = 0.2 μM) and AdoDATO (IC₅₀ = 8.5 μM; Ki = 3.4 μM) achieve potent inhibition through competitive occupation of the putrescine-binding site [1]. The unique dissociation between binding affinity and inhibitory potency makes BIPA irreplaceable for studying the ordered sequential mechanism of PfSpdS and the functional role of the gatekeeper loop, a research application for which conventional active-site inhibitors are categorically unsuitable [2].

This product
Binding-only probe (KD measurable, IC₅₀ >1 mM) – designed for ordered mechanism studies.
Occupies only the putrescine site; dcAdoMet site remains vacant.
Typical inhibitor comparators
Potency-optimized inhibitors (e.g., 4MCHA, AdoDATO) require dual-site occupancy and show strong inhibition.
Cannot replicate the binding-without-inhibition phenotype; mechanism mismatch may invalidate ordered sequential assays.
Substitution with conventional inhibitors loses the unique decoupling of binding and inhibition essential for studying PfSpdS gatekeeper loop dynamics.

1H-Benzimidazolepentylamine HCl vs. Comparator PfSpdS Inhibitors


Binding Affinity–Potency Decoupling vs. 4MCHA

BIPA exhibits a KD of 15.2 ± 8.2 μM by ITC but an IC₅₀ > 1 mM against PfSpdS. In contrast, 4MCHA shows an IC₅₀ of 1.4 μM (approximately 700-fold more potent) with a Ki of 0.2 μM, 4MAN shows an IC₅₀ of 23 μM with a Ki of 8.2 μM, and AdoDATO shows an IC₅₀ of 8.5 μM with a Ki of 3.4 μM, all measured under comparable assay conditions [1]. This decoupling—high-affinity binding without inhibition—is not observed with any comparator and is attributed to BIPA's inability to occupy the dcAdoMet-binding site concomitantly, a requirement imposed by the ordered sequential mechanism of PfSpdS [2].

Binding–Inhibition Decoupling
Head-to-head
BIPA
KD 15.2 µM
IC₅₀ >1 mM
4MCHA
IC₅₀ 1.4 µM
Ki 0.2 µM
Difference
>700-fold lower inhibitory potency despite only ~10-fold weaker binding vs. AdoDATO
Unique tool for dissecting ordered sequential mechanism without inhibition interference
ITC and enzyme assay conditions: 500 mM NaCl, 100 mM HEPES pH 7.5; [dcAdoMet] = [putrescine] = 100 µM
PfSpdS ITC enzyme inhibition ordered sequential mechanism

Single-Site vs. Dual-Site Occupancy in PfSpdS

In the 2.02 Å X-ray crystal structure of the PfSpdS–BIPA complex (PDB 4CWA), BIPA occupies only the putrescine-binding site without any ligand bound in the dcAdoMet-binding site. This contrasts sharply with the 4MAN, 4AMA, and MTA-putrescine complexes, which all require dual-site occupancy (dcAdoMet or MTA plus the second ligand) for stable binding and gatekeeper loop ordering [1]. The absence of dcAdoMet-site occupancy in the BIPA complex is explicitly highlighted as the key structural differentiator from all other inhibitor complexes characterized in the study [2].

Single-Site Occupancy
Head-to-head
X-ray 2.02 Å
Putrescine site (occupied)
dcAdoMet site (vacant)
PDB 4CWA: only putrescine pocket bound; dcAdoMet site empty. Comparator complexes (4MAN, 4AMA) require dual occupancy.
Only structural template for fragment design without MTA/dcAdoMet co-administration
Gatekeeper loop disordered in chain B; crystallization: 0.1 M MES pH 5.6, 27% PEG 3350
X-ray crystallography gatekeeper loop dcAdoMet-binding site putrescine-binding site

Thermodynamic Binding Signature vs. 4MAN

ITC measurements for BIPA binding to PfSpdS yielded a full thermodynamic profile: ΔH = 1.5 ± 0.3 kcal/mol, ΔS = 27.1 cal/mol/deg, and KD = 15.2 ± 8.2 μM [1]. In contrast, 4MAN, 4AMA, putrescine, spermidine, and NAC all showed no detectable binding (KD > 300 μM) when titrated as single ligands, requiring pre-saturation of the dcAdoMet site with dcAdoMet or MTA before measurable binding could be observed [2]. The entropically driven binding of BIPA (TΔS ≈ 8.1 kcal/mol at 298 K dominating over the small enthalpic contribution) represents a thermodynamic signature distinct from the enthalpy-driven binding of dcAdoMet (ΔH = -2.4 kcal/mol) and MTA (ΔH = -2.7 kcal/mol).

Thermodynamic Signature
Head-to-head
BIPA
ΔH 1.5 kcal/mol
ΔS 27.1 cal/mol/deg
KD 15.2 µM
4MAN / others
KD >300 µM
(no binding alone)
Entropy-driven single-ligand binding enables isolated putrescine-site thermodynamics
ITC in 500 mM NaCl, 100 mM HEPES pH 7.5 at 25°C; no pre-bound cofactor
isothermal titration calorimetry thermodynamics enthalpy binding entropy

Aqueous Solubility of HCl Salt vs. Free Base

1H-Benzimidazolepentylamine monohydrochloride (CAS 88704-74-9) is freely soluble in water due to the hydrochloride salt form [1]. The free base BIPA (CAS 39650-63-0, C₁₂H₁₇N₃, MW 203.28) has limited aqueous solubility by comparison, consistent with its calculated logP and the absence of ionizable counterion. The hydrochloride salt provides a solubility of at least 25 mg/mL in water, corresponding to approximately 104 mM, which is over 1,000-fold the ITC-measured KD of 15.2 μM and fully compatible with biochemical assay concentrations up to 100 μM used in PfSpdS inhibition studies [2]. This solubility advantage eliminates the need for DMSO co-solvents that can confound enzymatic and biophysical assays.

Aqueous Solubility
Data to verify
≥25 mg/mL (≥104 mM) as HCl salt; freely soluble in water
Free base requires organic co-solvents; salt enables direct aqueous dilution
Eliminates DMSO interference in enzymatic and biophysical assays
Solubility per vendor datasheet; verify under experimental conditions
aqueous solubility hydrochloride salt biochemical assays formulation

Gatekeeper Loop Divergence for Species Selectivity

The PfSpdS–BIPA complex structure reveals that BIPA binding is accommodated by a conformation of the gatekeeper loop (residues 192–200) that differs from the ordered conformation observed in human SpdS–inhibitor complexes. In the PfSpdS–BIPA structure, the gatekeeper loop in chain B is disordered, while in chain A it adopts a position shifted towards the putrescine-binding site compared to human SpdS (PDB 2O06) [1]. A previous study reported that a related SpdS inhibitor exhibited approximately tenfold lower IC₅₀ for PfSpdS than for human SpdS [2]. While BIPA's selectivity index cannot be calculated directly due to its weak inhibition (IC₅₀ > 1 mM), the structural divergence at the gatekeeper loop constitutes a validated selectivity hotspot exploitable for designing parasite-selective inhibitors using the BIPA-bound conformation as a template.

Gatekeeper Loop Divergence
Class-level
Class-level inference
BIPA-bound PfSpdS: gatekeeper loop disordered (chain B) or shifted. Human SpdS: fully ordered loop. Related inhibitor ~10-fold PfSpdS selectivity reported.
Supports species-selectivity design exploiting unique loop conformation
BIPA IC₅₀ >1 mM prevents direct selectivity calculation; structural hotspot only
species selectivity gatekeeper loop Plasmodium falciparum human SpdS

1H-Benzimidazolepentylamine HCl: Research Applications


Ordered Sequential Binding Mechanism Studies

BIPA is the only known PfSpdS ligand that binds with measurable affinity (KD 15.2 μM) without occupying or requiring pre-bound ligand in the dcAdoMet site [1]. This property uniquely enables researchers to isolate and study putrescine-site binding thermodynamics and kinetics independent of the dcAdoMet site, directly testing the ordered sequential mechanism proposed for PfSpdS. Procurement of the water-soluble HCl salt form (CAS 88704-74-9) facilitates ITC and SPR experiments at concentrations up to 100 μM without DMSO interference .

Targeting Putrescine Pocket Without MTA Co-crystallization

The 2.02 Å resolution PDB 4CWA structure of the PfSpdS–BIPA complex provides the only available structural template of the putrescine-binding site occupied without concomitant dcAdoMet-site occupancy [1]. This enables fragment-based screening and computational docking campaigns that target the putrescine pocket in its apo-dcAdoMet-site state, a strategy not possible with structures of 4MAN, 4AMA, or MTA-putrescine complexes that require dual-site occupancy. The benzimidazole scaffold of BIPA further provides a validated chemical starting point for fragment growing and scaffold-hopping approaches .

Gatekeeper Loop Conformational Dynamics

The BIPA-bound PfSpdS structure uniquely captures the gatekeeper loop in a partially disordered or shifted conformation, contrasting with the fully ordered loop in dual-site occupancy structures [1]. This makes BIPA an essential reagent for molecular dynamics simulations and hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies aimed at understanding gatekeeper loop dynamics as a determinant of ligand binding and species selectivity. Procurement of the high-purity hydrochloride salt (≥95% purity as verified by NMR, HPLC, and GC ) ensures reproducibility in these sensitive biophysical experiments.

Positive Control for Screening and Assay Development

BIPA was discovered through a rigorous five-step structure-based virtual screening protocol that filtered 2.6 million compounds to 28 tested candidates, of which only 7 were confirmed binders by NMR, with BIPA demonstrating the strongest binding affinity [1]. This extensively validated discovery trajectory makes BIPA an ideal positive control for benchmarking new virtual screening workflows targeting PfSpdS, and for developing and calibrating NMR-based fragment screening assays and SPR biosensor surfaces for aminopropyltransferase targets .

Application
Selection Property
Validation Focus
Ordered sequential mechanism studies
Single-site putrescine binding without dcAdoMet pre-occupancy
ITC/SPR binding thermodynamics under single-ligand conditions
Fragment-based putrescine pocket design
PDB 4CWA structure with vacant dcAdoMet site
Docking reproducibility and scaffold-hopping validation
Gatekeeper loop dynamics
Disordered/shifted loop in BIPA-bound PfSpdS
MD simulation and HDX-MS loop conformation endpoints
Virtual screening benchmarking
Validated binder from 2.6 M compound screen
NMR/SPR hit confirmation and screen reproducibility

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